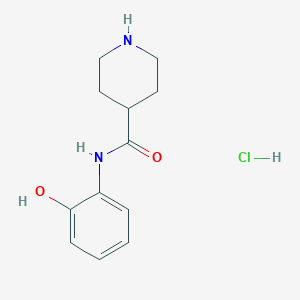

N-(2-hydroxyphenyl)piperidine-4-carboxamide hydrochloride

Description

N-(2-Hydroxyphenyl)piperidine-4-carboxamide hydrochloride is a piperidine-derived compound characterized by a hydroxyphenyl group attached to the carboxamide nitrogen. Its structural flexibility allows for diverse substitutions, enabling interactions with biological targets such as G protein-coupled receptors (GPCRs) .

Properties

IUPAC Name |

N-(2-hydroxyphenyl)piperidine-4-carboxamide;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H16N2O2.ClH/c15-11-4-2-1-3-10(11)14-12(16)9-5-7-13-8-6-9;/h1-4,9,13,15H,5-8H2,(H,14,16);1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XRWQKJHKNWZDSV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNCCC1C(=O)NC2=CC=CC=C2O.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H17ClN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

256.73 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1423027-81-9 | |

| Record name | N-(2-hydroxyphenyl)piperidine-4-carboxamide hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

General Synthetic Strategy

The synthesis of N-(2-hydroxyphenyl)piperidine-4-carboxamide hydrochloride typically involves:

- Formation of the piperidine-4-carboxamide core.

- Introduction of the 2-hydroxyphenyl substituent via amide bond formation.

- Conversion to the hydrochloride salt for improved stability and crystallinity.

This approach is consistent with general amide synthesis involving acid chlorides or activated carboxylic acid derivatives reacted with aromatic amines.

Preparation of Piperidine-4-carboxamide Core

A key step is the preparation of the piperidine-4-carboxamide intermediate, which can be synthesized from piperidine-4-carboxylic acid or its derivatives.

Acid Chloride Formation: Piperidine-4-carboxylic acid is converted to the corresponding acid chloride using reagents such as phosphorus pentachloride (PCl5) or thionyl chloride (SOCl2) under dry conditions. For example, in analogous pyrrolidine-2-carboxamide syntheses, PCl5 in acetyl chloride is used to generate the acid chloride intermediate efficiently at moderate temperatures (around 35°C) with extended stirring times to ensure completion.

Amide Coupling: The acid chloride intermediate is then reacted with 2-hydroxyaniline (2-aminophenol) in a dry solvent such as acetone or ethanol to form the desired amide bond. The reaction is typically carried out under reflux conditions for several hours (e.g., 8 hours) to maximize yield and purity.

Purification: After reaction completion, the mixture is cooled, neutralized with aqueous base (e.g., 1N NaOH), and extracted with an organic solvent like ethyl acetate. The organic layer is dried and concentrated to isolate the crude amide product, which can be further purified by recrystallization or chromatography.

Formation of Hydrochloride Salt

To obtain the hydrochloride salt of N-(2-hydroxyphenyl)piperidine-4-carboxamide:

- The free base amide is dissolved in a suitable solvent such as 99% ethanol.

- Hydrochloric acid gas is introduced into the solution until the pH reaches approximately 4.

- Upon cooling, the hydrochloride salt crystallizes out and is collected by filtration.

- The solid is washed with cold ethanol and dried at elevated temperatures (e.g., 100°C) to yield a pure crystalline hydrochloride salt.

This salt formation improves the compound's stability, handling, and potential bioavailability.

Data Table Summarizing Key Reaction Parameters

| Step | Reagents/Conditions | Solvent | Temperature | Time | Notes |

|---|---|---|---|---|---|

| Acid chloride formation | Piperidine-4-carboxylic acid + PCl5 | Acetyl chloride | ~35°C | 8 hours | Dry conditions essential |

| Amide bond formation | Acid chloride + 2-aminophenol | Acetone or ethanol | Reflux (~56°C for acetone) | 8 hours | Stirred suspension |

| Workup and extraction | Neutralization with 1N NaOH, extraction with ethyl acetate | Ethyl acetate | Room temperature | - | Organic layer dried and concentrated |

| Hydrochloride salt formation | Free base + HCl gas to pH 4 | 99% ethanol | Cooling to 0°C | Until crystallization | Washed with ethanol, dried at 100°C |

Research Findings and Notes

- The use of PCl5 for acid chloride formation is a well-established method that provides high conversion rates and purity, critical for subsequent amide coupling.

- The choice of solvent for amide formation affects yield and purity; acetone and ethanol are preferred for their ability to dissolve reactants and facilitate reflux conditions.

- Hydrochloride salt formation by gas introduction is advantageous for controlled pH adjustment and obtaining crystalline products with defined melting points, enhancing reproducibility.

- Avoidance of toxic reagents such as dimethyl sulfate in related piperidine derivative syntheses (e.g., N-methyl piperidine carboxamides) has been demonstrated through catalytic reductive methylation using formaldehyde and hydrogen, indicating greener synthetic alternatives.

- No direct literature or patent data specifically detailing the synthesis of this compound was found; however, the synthetic principles and methods from related compounds provide a robust and transferable methodology.

Chemical Reactions Analysis

Types of Reactions: N-(2-hydroxyphenyl)piperidine-4-carboxamide hydrochloride can undergo various chemical reactions, including:

Oxidation: The phenyl ring can be oxidized to form quinones or other oxidized derivatives.

Reduction: The compound can be reduced to form derivatives with different functional groups.

Substitution: The piperidine ring can undergo nucleophilic substitution reactions with various reagents.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

Substitution: Nucleophiles such as alkyl halides and amines are used in substitution reactions.

Major Products Formed:

Oxidation Products: Quinones, hydroquinones, and other oxidized derivatives.

Reduction Products: Alcohols, amines, and other reduced derivatives.

Substitution Products: Alkylated or aminated derivatives of the piperidine ring.

Scientific Research Applications

Research indicates that N-(2-hydroxyphenyl)piperidine-4-carboxamide exhibits significant biological activity, particularly as a ligand for aminergic GPCRs. It has been identified as a multitarget ligand with an atypical antipsychotic profile, showing potential in treating conditions such as schizophrenia. Notable findings include:

- Reduction of Amphetamine-Induced Hyperactivity : In vivo studies demonstrate its efficacy in reducing hyperactivity induced by amphetamines, suggesting potential use in managing symptoms of psychosis.

- Improvement of Memory Consolidation : The compound has shown promise in enhancing memory consolidation, which may have implications for cognitive enhancement therapies.

- Anxiogenic Properties : Behavioral tests indicate that it may exhibit anxiogenic effects, warranting further investigation into its role in anxiety disorders.

Interaction with G Protein-Coupled Receptors (GPCRs)

Molecular dynamics simulations reveal that N-(2-hydroxyphenyl)piperidine-4-carboxamide forms stable interactions with various GPCRs, particularly dopamine receptors. Key insights include:

- Binding Affinity : The compound maintains significant contact with conserved residues within dopamine receptors, indicating potential efficacy and specificity as a ligand.

- Multitarget Potential : Its ability to interact with multiple GPCRs positions it as a candidate for further research into treatments for mental health disorders.

Synthesis and Optimization

The synthesis of N-(2-hydroxyphenyl)piperidine-4-carboxamide typically involves several steps that can be optimized to enhance yield and selectivity. Recent advances focus on refining these synthetic methodologies to produce the compound more efficiently.

Case Studies and Research Findings

- Antipsychotic Drug Development : A study highlighted the potential of this compound as an atypical antipsychotic agent, demonstrating its effectiveness in preclinical models .

- Cognitive Enhancement Studies : Research indicates that the compound may play a role in cognitive enhancement, providing insights into its application in treating cognitive deficits associated with psychiatric disorders .

- Behavioral Assessments : Behavioral tests have shown varied effects on anxiety and memory consolidation, suggesting further investigation into its mechanisms of action .

Mechanism of Action

N-(2-hydroxyphenyl)piperidine-4-carboxamide hydrochloride is similar to other piperidine derivatives, such as N-(2-hydroxypropyl)piperidine-4-carboxamide hydrochloride. it is unique in its structure and potential applications. The presence of the hydroxyl group on the phenyl ring and the carboxamide group on the piperidine ring contribute to its distinct properties and biological activities.

Comparison with Similar Compounds

Research Findings and Mechanistic Insights

D2AAK4 :

- Binds to aminergic GPCRs (e.g., dopamine D2, serotonin 5-HT2A) via electrostatic interactions between its protonatable nitrogen and conserved Asp 3.32 in receptors .

- In vivo: Reduces amphetamine-induced hyperactivity (100 mg/kg) and improves memory consolidation but exhibits anxiogenic effects in the elevated plus maze test .

- Optimization goals: Balancing multitarget activity and reducing anxiogenic side effects .

- Fluorine substitutions (e.g., 2-fluorophenyl in ) are common in drug design to improve metabolic stability and membrane permeability .

SARS-CoV-2 Inhibitors :

- Piperidine-4-carboxamides with bulky aromatic groups (e.g., naphthyl in ) show projected activity against viral proteases or spike protein interactions, though experimental validation is pending .

Biological Activity

N-(2-hydroxyphenyl)piperidine-4-carboxamide hydrochloride is a synthetic compound that has garnered attention due to its potential biological activities. This compound features a piperidine ring, which is a common motif in many biologically active molecules, and includes a hydroxyl group that may influence its interactions with biological targets.

Chemical Structure and Properties

- Molecular Formula : CHClNO

- Molecular Weight : Approximately 254.71 g/mol

- Solubility : The hydrochloride salt form enhances solubility and stability, making it suitable for biological applications.

Biological Activity

This compound exhibits a range of biological activities, particularly in the fields of oncology and neuropharmacology.

Anticancer Properties

Research has indicated that this compound has significant anticancer potential. It has been shown to inhibit specific cancer cell lines through mechanisms involving the modulation of signaling pathways related to cell proliferation and apoptosis. For instance:

- Cell Line Studies : Preliminary studies suggest that this compound can inhibit the growth of various cancer cell lines, including breast and colon cancer cells.

- Mechanism of Action : The compound may act by interfering with key signaling pathways such as the ERK5 pathway, which is associated with increased cellular proliferation and survival .

Neuropharmacological Effects

In addition to its anticancer properties, this compound has been investigated for its effects on neurotransmitter systems:

- Binding Affinity : Interaction studies suggest that it may bind to receptors involved in neuropharmacological processes, although detailed interaction profiles are still being explored.

- Potential Therapeutic Uses : Its neuroprotective effects indicate potential applications in treating neurodegenerative diseases.

Data Tables

The following table summarizes the biological activities and structural features of related compounds:

| Compound Name | Structure Features | Biological Activity |

|---|---|---|

| N-(5-chloro-2-hydroxyphenyl)piperidine-4-carboxamide | Chlorine at meta position | Anticancer activity |

| N-(4-hydroxyphenyl)piperidine-4-carboxamide | Hydroxyl group at para position | Potential anti-inflammatory properties |

| N-(5-methyl-2-hydroxyphenyl)piperidine-4-carboxamide | Methyl substitution on aromatic ring | Neuroprotective effects |

Case Studies and Research Findings

- In Vitro Studies : A study demonstrated that this compound significantly reduced cell viability in breast cancer cell lines, with IC values indicating potent activity .

- Mechanistic Insights : Further research revealed that the compound may induce apoptosis in cancer cells through the activation of caspase pathways, highlighting its potential as an anticancer agent .

- Neuropharmacological Research : In a study assessing binding affinities to serotoninergic receptors, this compound exhibited moderate affinity for 5-HT receptors, suggesting possible applications in treating mood disorders .

Q & A

Q. What are the recommended synthetic routes for N-(2-hydroxyphenyl)piperidine-4-carboxamide hydrochloride?

Answer: The synthesis typically involves multi-step reactions starting with functionalization of the piperidine ring followed by coupling with the hydroxyphenyl moiety. For example:

Piperidine-4-carboxylic acid activation : Use carbodiimide-based coupling agents (e.g., EDC/HOBt) to activate the carboxylic acid group for amide bond formation.

Coupling with 2-aminophenol : React the activated intermediate with 2-aminophenol under inert conditions to form the carboxamide.

Hydrochloride salt formation : Treat the freebase with HCl in a polar solvent (e.g., ethanol) to precipitate the hydrochloride salt .

Key considerations : Monitor reaction progress via TLC or HPLC, and confirm purity via elemental analysis or NMR.

Q. How can researchers characterize the stability of this compound under varying pH conditions?

Answer: Perform accelerated stability studies:

- pH range : Prepare buffer solutions (pH 1–10) and incubate the compound at 37°C.

- Analytical methods : Use HPLC-UV to track degradation products. Mass spectrometry can identify hydrolyzed fragments (e.g., cleavage of the amide bond under acidic/basic conditions).

- Kinetic analysis : Calculate degradation rate constants (k) and half-life (t1/2) to model shelf-life .

Q. What spectroscopic techniques are critical for confirming the structure of this compound?

Answer:

- NMR :

- <sup>1</sup>H NMR : Identify aromatic protons (δ 6.5–7.5 ppm for hydroxyphenyl) and piperidine protons (δ 1.5–3.5 ppm).

- <sup>13</sup>C NMR : Confirm carbonyl (δ ~170 ppm) and aromatic carbons.

- IR : Validate amide C=O stretch (~1650 cm<sup>−1</sup>) and O–H stretch (~3200 cm<sup>−1</sup>).

- Mass spectrometry : ESI-MS or HRMS to verify molecular ion ([M+H]<sup>+</sup>) and fragmentation pattern .

Advanced Research Questions

Q. How can researchers resolve contradictions in receptor-binding data for this compound across different assay systems?

Answer: Contradictions may arise from assay-specific variables:

- Receptor source : Compare results from recombinant vs. native receptors (e.g., tissue homogenates).

- Binding conditions : Optimize buffer ionic strength, divalent cations (e.g., Mg<sup>2+</sup>), and reducing agents (e.g., DTT).

- Orthogonal assays : Validate findings using functional assays (e.g., cAMP accumulation) alongside radioligand binding .

Example : If discrepancies occur between SPR and cell-based assays, assess membrane permeability via PAMPA or Caco-2 models .

Q. What strategies mitigate solubility limitations of this compound in pharmacological assays?

Answer:

- Co-solvents : Use DMSO (≤1%) or cyclodextrins to enhance aqueous solubility.

- Prodrug design : Introduce ionizable groups (e.g., phosphate esters) to improve solubility temporarily.

- Structural analogs : Synthesize derivatives with substituents (e.g., methoxy groups) to balance lipophilicity (logP) and solubility (logS) .

Q. How can computational modeling guide the optimization of this compound’s pharmacokinetic profile?

Answer:

- ADME prediction : Use software like Schrödinger’s QikProp to estimate bioavailability, BBB penetration, and CYP450 interactions.

- Molecular docking : Identify key interactions with target receptors (e.g., hydrogen bonds with hydroxyl groups) and optimize steric fit.

- Metabolism prediction : Simulate Phase I/II metabolic pathways (e.g., glucuronidation of the phenol group) to prioritize stable analogs .

Q. What experimental approaches validate the compound’s proposed mechanism of action in complex biological systems?

Answer:

- Knockout models : Use CRISPR/Cas9 to delete the target gene in cell lines and assess compound efficacy.

- Biomarker profiling : Measure downstream signaling molecules (e.g., phosphorylation status via Western blot).

- In vivo imaging : Employ PET/SPECT tracers to track target engagement in animal models .

Q. How should researchers address batch-to-batch variability in compound synthesis?

Answer:

- Quality control : Enforce strict specifications for intermediates (e.g., ≤0.5% impurity via HPLC).

- Process optimization : Use Design of Experiments (DoE) to identify critical parameters (e.g., temperature, stoichiometry).

- Advanced purification : Implement preparative HPLC or recrystallization to ensure ≥99% purity .

Methodological Resources

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.